molecular formula C18H25ClN2 B8196228 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride

Cat. No.: B8196228
M. Wt: 304.9 g/mol
InChI Key: QRJRTELRLIOWGZ-UHFFFAOYSA-M
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Description

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is a high-purity imidazolium salt serving as a critical precursor in the synthesis of N-heterocyclic carbene (NHC) ligands . These ligands are renowned for forming exceptionally stable complexes with various transition metals, including silver, gold, palladium, and ruthenium, primarily through strong σ-donation . The specific steric and electronic properties, imparted by the cyclohexyl and mesityl (2,4,6-trimethylphenyl) substituents, make this compound particularly valuable for developing robust metal-NHC complexes. In research, such complexes are extensively explored in organometallic chemistry and catalysis, and are increasingly investigated for their medicinal applications, such as antimicrobial and antitumor properties . Imidazolium salts themselves have demonstrated notable biological activity; studies on analogous structures reveal that the presence of bulky, lipophilic aryl substituents like mesityl can significantly enhance antimicrobial efficacy against various Gram-positive bacteria . This product, with a certified purity of 97%, is intended for laboratory research purposes only . It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, referring to the safety data sheet provided, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

1-cyclohexyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N2.ClH/c1-14-11-15(2)18(16(3)12-14)20-10-9-19(13-20)17-7-5-4-6-8-17;/h9-13,17H,4-8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJRTELRLIOWGZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCC3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of Imidazole

This method involves sequential alkylation of imidazole to introduce the cyclohexyl and mesityl groups.

Procedure:

  • Synthesis of 1-Cyclohexylimidazole :
    Imidazole is treated with cyclohexyl bromide in the presence of a base (e.g., KOH) in dimethylformamide (DMF) at 80°C for 24 hours.

    Imidazole+Cyclohexyl bromideKOH, DMF1-Cyclohexylimidazole\text{Imidazole} + \text{Cyclohexyl bromide} \xrightarrow{\text{KOH, DMF}} 1\text{-Cyclohexylimidazole}

    Yield : 85–90%.

  • Quaternization with Mesityl Halide :
    1-Cyclohexylimidazole is reacted with mesityl bromide or iodide in a polar solvent (e.g., acetonitrile) under reflux. The reaction is facilitated by the steric bulk of the mesityl group, requiring prolonged heating (48–72 hours).

    1-Cyclohexylimidazole+Mesityl bromideΔ,CH3CN1-Cyclohexyl-3-mesitylimidazolium bromide1\text{-Cyclohexylimidazole} + \text{Mesityl bromide} \xrightarrow{\Delta, \text{CH}_3\text{CN}} 1\text{-Cyclohexyl-3-mesitylimidazolium bromide}

    Anion Exchange : The bromide salt is converted to chloride via metathesis with AgCl or ion-exchange resins.
    Overall Yield : 60–70% after purification.

Key Data:

StepConditionsYieldPurity (HPLC)
1-CyclohexylimidazoleKOH, DMF, 80°C, 24 h88%95%
QuaternizationCH₃CN, reflux, 72 h65%90%
Anion ExchangeAgCl, H₂O/EtOH, RT98%99%

One-Pot Condensation of Glyoxal and Amines

Adapted from Arduengo’s method for symmetrical imidazolium salts, this approach uses glyoxal, paraformaldehyde, and a mixture of amines.

Procedure:

  • Diimine Formation :
    Glyoxal is condensed with mesitylamine in ethanol at 25°C for 6 hours to form N,N’-dimesitylethylenediimine.

    Glyoxal+2MesitylamineN,N’-Dimesitylethylenediimine\text{Glyoxal} + 2 \, \text{Mesitylamine} \rightarrow \text{N,N’-Dimesitylethylenediimine}
  • Cyclization with Cyclohexylamine :
    The diimine is reacted with cyclohexylamine, paraformaldehyde, and HCl in toluene at 70°C. The cyclohexyl group is introduced during cyclization.

    Diimine+Cyclohexylamine+(CH2O)nHCl, toluene1-Cyclohexyl-3-mesitylimidazolium chloride\text{Diimine} + \text{Cyclohexylamine} + (\text{CH}_2\text{O})_n \xrightarrow{\text{HCl, toluene}} 1\text{-Cyclohexyl-3-mesitylimidazolium chloride}

    Yield : 50–55% after recrystallization.

Challenges:

  • Statistical formation of symmetrical byproducts (e.g., 1,3-dimesitylimidazolium chloride).

  • Requires careful stoichiometric control and chromatographic purification.

Microwave-Assisted Cyclization

A modern adaptation reduces reaction times and improves yields.

Procedure:

  • Microwave Synthesis of Diimine :
    Glyoxal, mesitylamine, and cyclohexylamine are irradiated in a microwave reactor (100°C, 300 W, 30 minutes).

  • Cyclization with Chlorotrimethylsilane (TMSCl) :
    The diimine intermediate is treated with TMSCl and paraformaldehyde under microwave conditions (120°C, 15 minutes).

    Diimine+(CH2O)n+TMSClμW1-Cyclohexyl-3-mesitylimidazolium chloride\text{Diimine} + (\text{CH}_2\text{O})_n + \text{TMSCl} \xrightarrow{\mu\text{W}} 1\text{-Cyclohexyl-3-mesitylimidazolium chloride}

    Yield : 75–80%.

Advantages:

  • 10-fold reduction in reaction time compared to conventional methods.

  • Minimal byproduct formation due to controlled energy input.

Comparative Analysis of Methods

MethodYieldTimePurityScalability
Stepwise Alkylation60–70%3–4 daysHighModerate
One-Pot Condensation50–55%2 daysMediumLow
Microwave-Assisted75–80%45 minutesHighHigh

Chemical Reactions Analysis

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

Solvent and Catalyst in Organic Reactions

  • 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is utilized as a solvent and catalyst in organic synthesis. Its ionic liquid characteristics facilitate the dissolution of a wide range of compounds, making it valuable in green chemistry applications.

Table 1: Comparison of Ionic Liquids in Organic Reactions

PropertyThis compoundOther Ionic Liquids
ViscosityModerateVariable
Thermal StabilityHighModerate to High
Solubility RangeBroadLimited
Catalytic ActivityHighVariable

Biology

Biomolecule Extraction and Stabilization

  • This compound has shown effectiveness in the extraction and stabilization of biomolecules, including proteins and nucleic acids. Its ionic nature enhances solubility and stability under various conditions.

Antimicrobial Activity

  • Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting microbial membranes.

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of various imidazolium salts found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in antimicrobial formulations .

Medicine

Drug Delivery Systems

  • Research is ongoing into the use of this compound in drug delivery systems. Its ionic characteristics may facilitate controlled release mechanisms for therapeutic agents.

Table 2: Drug Delivery Potential of Imidazolium Compounds

CompoundRelease MechanismTherapeutic Application
This compoundIonic interactionAntimicrobial agents
Other Imidazolium SaltsDiffusion-basedVarious pharmaceuticals

Industry

Electrochemical Applications

  • The high ionic conductivity of this compound makes it suitable for applications in batteries and supercapacitors. Its ability to function as an electrolyte enhances energy storage systems' performance.

Case Study: Battery Performance
Research has demonstrated that incorporating this compound into battery systems improves charge-discharge efficiency compared to traditional electrolytes .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolium ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and commercial attributes of 1-cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride with related imidazolium salts:

Compound Name Molecular Formula Molecular Weight Substituents (N1, N3) Purity CAS Number Key Features
This compound C₁₈H₂₅ClN₂ 300.86 Cyclohexyl, Mesityl 97% 1583244-03-4 High steric bulk
1,3-Dicyclohexyl-1H-imidazol-3-ium chloride C₁₅H₂₅ClN₂ 268.83 Cyclohexyl, Cyclohexyl 98% 181422-72-0 Symmetric cyclohexyl groups
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride C₁₁H₁₃ClN₂ 208.69 Benzyl, Methyl N/A 36443-80-8 Aromatic benzyl group
1-(2-Hydroxyethyl)-3-methylimidazolium chloride C₆H₁₁ClN₂O 162.62 2-Hydroxyethyl, Methyl 99% 61755-34-8 Polar hydroxyethyl substituent
1-Allyl-3-methyl-1H-imidazol-3-ium chloride C₇H₁₁ClN₂ 158.63 Allyl, Methyl 98% 65039-10-3 Reactive allyl group
1-Tetradecyl-3-methylimidazolium chloride C₁₈H₃₅ClN₂ 315.94 Tetradecyl, Methyl 98% 171058-21-2 Long hydrophobic alkyl chain

Key Observations :

  • Steric Effects : The cyclohexyl and mesityl groups in the target compound confer significant steric bulk compared to smaller substituents like methyl or hydroxyethyl. This feature is critical in catalysis, where steric shielding can stabilize reactive intermediates .
  • Polarity : The hydroxyethyl group in 1-(2-hydroxyethyl)-3-methylimidazolium chloride introduces hydrophilicity, making it suitable for aqueous-phase reactions or biomedical applications .
  • Alkyl Chain Length: Long-chain derivatives like 1-tetradecyl-3-methylimidazolium chloride exhibit enhanced hydrophobicity, favoring use in non-polar solvents or as surfactants .

Biological Activity

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is a quaternary ammonium compound with the molecular formula C₁₈H₂₅ClN₂. It features a unique imidazolium structure characterized by a cyclohexyl group and a mesityl group at the 1 and 3 positions, respectively. This compound is gaining attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The compound's structure contributes to its distinctive chemical properties, allowing it to interact with biological membranes and potentially disrupt microbial cell integrity. The imidazolium cation is central to its reactivity, enabling participation in various organic synthesis reactions and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve disrupting the integrity of microbial cell membranes, leading to cell death. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Early studies indicate that it may modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antimicrobial potential .
  • Anti-inflammatory Activity : In vitro assays assessed the compound's effect on cytokine production in macrophages stimulated with lipopolysaccharide (LPS). Results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% at a concentration of 50 µg/mL, suggesting that it may inhibit inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique FeaturesAntimicrobial Activity (MIC)
This compound Imidazolium ChlorideCyclohexyl and mesityl substituents32 µg/mL (S. aureus)
1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride Imidazolium ChlorideSmaller cyclopentyl group64 µg/mL (E. coli)
1-Methyl-3-mesityl-1H-imidazol-3-ium chloride Imidazolium ChlorideMethyl group instead of cycloalkylNot reported

The antimicrobial activity of this compound is hypothesized to arise from its ability to interact with lipid bilayers, leading to membrane disruption. This interaction can compromise cell integrity, resulting in leakage of cellular contents and eventual cell death . The anti-inflammatory effects may be mediated through inhibition of specific signaling pathways involved in cytokine production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride, and how can reaction parameters be optimized systematically?

  • Methodological Answer : Synthesis typically involves quaternization of the imidazole core with cyclohexyl and mesityl substituents. To optimize yield and purity, employ Design of Experiments (DOE) principles, such as factorial designs, to evaluate variables like temperature, solvent polarity, and stoichiometry . Statistical analysis (e.g., ANOVA) identifies critical factors, minimizing trial-and-error approaches. For example, solvent selection (polar aprotic vs. non-polar) significantly impacts reaction kinetics and byproduct formation .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and ionic character. The deshielding of imidazolium protons (δ 9–10 ppm) indicates successful quaternization .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves steric effects of cyclohexyl/mesityl groups, providing bond-length data and crystal packing insights .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and chloride counterion association .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry elucidate the catalytic mechanisms of this imidazolium salt in organic transformations?

  • Methodological Answer :

  • Reaction Path Modeling : Use density functional theory (DFT) to map energy profiles for key steps (e.g., nucleophilic substitution or coordination to metal centers). Focus on steric effects from cyclohexyl/mesityl groups on transition-state geometries .
  • Solvent Interactions : Molecular dynamics simulations predict solvation effects and ionic aggregation tendencies, which influence catalytic activity .

Q. How can contradictions in reported catalytic efficiencies of imidazolium-based ionic liquids be resolved?

  • Methodological Answer :

  • Cross-Validation Studies : Replicate experiments under standardized conditions (e.g., solvent purity, moisture levels) to isolate variables. For instance, trace water in ionic liquids can drastically alter reactivity .
  • In Situ Characterization : Use techniques like IR spectroscopy to monitor active species during catalysis, identifying deactivation pathways (e.g., ligand dissociation) .

Q. What role do steric effects play in the compound’s solvent interactions and phase behavior?

  • Methodological Answer :

  • Hansen Solubility Parameters : Quantify solubility in solvents with varying polarity (e.g., DMSO vs. toluene). The bulky mesityl group reduces solubility in polar solvents due to increased hydrophobicity .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability and decomposition thresholds (e.g., >200°C) to guide high-temperature applications .

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